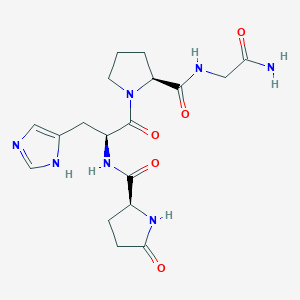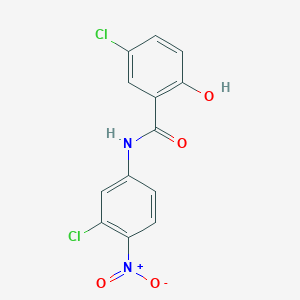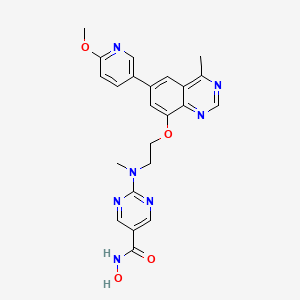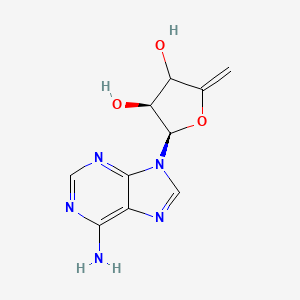
CL845-PAB-Ala-Val-PEG4-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CL845-PAB-Ala-Val-PEG4-Azide is a conjugatable STING ligand synthesized from the proprietary cyclic dinucleotide CL845. This compound is used for bioconjugation and has significant applications in various scientific fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of CL845-PAB-Ala-Val-PEG4-Azide involves the conjugation of the cyclic dinucleotide CL845 with a linker containing para-aminobenzoic acid (PAB), alanine (Ala), valine (Val), and a polyethylene glycol (PEG4) spacer, ending with an azide group. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves standard peptide coupling reactions and click chemistry techniques .
Análisis De Reacciones Químicas
CL845-PAB-Ala-Val-PEG4-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can react with alkyne, BCN, or DBCO via click chemistry, forming stable triazole linkages.
Cleavage Reactions: The Val-Ala linker can be cleaved by cathepsin B, a ubiquitous cysteine protease, releasing the active STING ligand.
Common reagents used in these reactions include copper catalysts for click chemistry and cathepsin B for cleavage reactions. The major products formed are bioconjugates with triazole linkages and free STING ligands .
Aplicaciones Científicas De Investigación
CL845-PAB-Ala-Val-PEG4-Azide has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of bioconjugates.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Utilized in drug delivery systems, particularly for targeting cancer cells.
Industry: Applied in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of CL845-PAB-Ala-Val-PEG4-Azide involves the release of the STING ligand upon cleavage of the Val-Ala linker by cathepsin B. The released STING ligand then activates the STING pathway, leading to the production of type I interferons and other cytokines, which play a crucial role in immune response .
Comparación Con Compuestos Similares
CL845-PAB-Ala-Val-PEG4-Azide is unique due to its specific combination of a cyclic dinucleotide STING ligand and a cleavable linker. Similar compounds include:
Cyclo [Arg-Gly-Asp-D-Phe-Lys (Azide)]: A click chemistry reagent used for bioconjugation.
Azido-PEG4-Val-Ala-PAB: A cleavable ADC linker used in antibody-drug conjugates.
These compounds share similar applications in bioconjugation and drug delivery but differ in their specific molecular structures and targets.
Propiedades
Fórmula molecular |
C46H61F2N15O17P2S |
|---|---|
Peso molecular |
1228.1 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[4-[[(1S,6S,8S,9S,10S,15S,17S,18S)-8-(6-aminopurin-9-yl)-9,18-difluoro-12-hydroxy-3,12-dioxo-17-(6-oxo-1H-purin-9-yl)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-3-yl]sulfanylmethyl]anilino]-1-oxopropan-2-yl]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C46H61F2N15O17P2S/c1-25(2)34(60-31(64)8-10-71-12-14-73-16-17-74-15-13-72-11-9-57-61-50)44(67)58-26(3)42(65)59-28-6-4-27(5-7-28)20-83-82(70)76-19-30-37(32(47)45(78-30)62-23-55-35-39(49)51-21-52-40(35)62)79-81(68,69)75-18-29-38(80-82)33(48)46(77-29)63-24-56-36-41(63)53-22-54-43(36)66/h4-7,21-26,29-30,32-34,37-38,45-46H,8-20H2,1-3H3,(H,58,67)(H,59,65)(H,60,64)(H,68,69)(H2,49,51,52)(H,53,54,66)/t26-,29+,30+,32+,33+,34+,37+,38+,45+,46+,82?/m1/s1 |
Clave InChI |
TUEFUOITWMYEBZ-RYJFNSOESA-N |
SMILES isomérico |
C[C@H](C(=O)NC1=CC=C(C=C1)CSP2(=O)OC[C@H]3[C@@H]([C@@H]([C@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@H]6[C@H](O2)[C@@H]([C@H](O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CSP2(=O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C7N=CNC8=O)F)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)






![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)


